2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-N-(3-imidazol-1-ylpropyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-3-5-7-13(4-2)14(18)16-8-6-10-17-11-9-15-12-17/h9,11-13H,3-8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRAWALWBFKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80916892 | |
| Record name | 2-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93962-76-6 | |
| Record name | 2-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93962-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-N-(3-(1H-imidazol-1-yl)propyl)hexanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Amide Bond Formation in N-Substituted Hexanamides
Conventional Coupling Reagents and Optimized Conditions
A vast array of coupling reagents has been developed to promote amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. nih.gov These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimide-based Reagents: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptidescientific.comiris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To suppress side reactions and minimize racemization at the α-carbon of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. nih.govsemanticscholar.org EDC is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification. peptidescientific.com
Phosphonium and Uronium/Aminium Salt Reagents: These reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and lead to rapid reactions with minimal side products. peptidescientific.compeptide.com HATU, in particular, is noted for its high reactivity and ability to reduce racemization, making it suitable for sensitive substrates. nih.gov These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction. peptidescientific.com
| Reagent Class | Abbreviation | Full Name | Key Features |
|---|---|---|---|
| Carbodiimides | DCC | N,N′-Dicyclohexylcarbodiimide | Cost-effective; byproduct (DCU) is poorly soluble, facilitating removal by filtration. peptidescientific.com |
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct, simplifying workup; often used with HOBt or HOAt. peptidescientific.comsemanticscholar.org |
| Phosphonium Salts | PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | High reactivity, good for sterically hindered couplings; non-carcinogenic byproducts. peptidescientific.com |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, low racemization, and widely used in peptide synthesis. peptidescientific.compeptide.com |
| Uronium/Aminium Salts | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Very high reactivity, rapid kinetics, and superior performance in preventing racemization. peptidescientific.com |
Advanced Synthetic Approaches (e.g., Green Chemistry, Flow Synthesis)
In line with the principles of sustainable chemistry, modern synthetic methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. ucl.ac.ukacs.org
Green Chemistry Approaches: Biocatalysis offers a green alternative to traditional coupling reagents. rsc.org Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in non-toxic solvents or even solvent-free systems. smolecule.comnih.gov This approach generates water as the only byproduct, eliminating the waste associated with stoichiometric coupling agents. smolecule.com Microwave-assisted synthesis is another green technique that can significantly accelerate amide formation, often under solvent-free conditions, leading to higher yields in shorter reaction times. nih.gov
Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for amide synthesis. researchgate.netnih.gov In a flow system, reactants are continuously pumped through a reactor where they mix and react. researchgate.net This technique offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. rsc.org Flow synthesis is highly scalable and can be automated, making it attractive for industrial production. nih.gov For instance, carboxylic acids can be activated in one module of a flow reactor and immediately reacted with an amine in a subsequent module, minimizing the lifetime of unstable intermediates and reducing side reactions. researchgate.netacs.org
Synthesis of the 3-(1H-Imidazol-1-yl)propylamine Precursor
The synthesis of the amine precursor, 3-(1H-imidazol-1-yl)propylamine, is a critical step. A common and efficient route involves a two-step process starting from imidazole (B134444) and acrylonitrile. chemicalbook.comgoogle.com
Michael Addition: Imidazole undergoes a Michael addition (a specific type of conjugate addition) to acrylonitrile. This reaction is typically base-catalyzed and results in the formation of 3-(1H-imidazol-1-yl)propanenitrile. nih.gov
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).
This synthetic pathway is advantageous due to the ready availability and low cost of the starting materials. google.com
Optimization of Reaction Parameters for Enhanced Yields and Purity
To maximize the yield and purity of the final product, several reaction parameters for the amide coupling step must be carefully optimized. researchgate.netresearchgate.net
Choice of Coupling Reagent and Additives: The reactivity of the coupling partners (e.g., steric hindrance) dictates the choice of reagent. Highly efficient reagents like HATU may be necessary for challenging couplings.
Solvent: The solvent must dissolve all reactants and should not participate in side reactions. Aprotic polar solvents like DMF, CH₂Cl₂, and MeCN are common choices. researchgate.net
Base: A non-nucleophilic organic base (e.g., DIPEA, triethylamine) is required to neutralize acidic byproducts. The amount and type of base can influence reaction rates and the extent of side reactions.
Stoichiometry: Using a slight excess of one of the reactants (typically the more accessible or less expensive one) can drive the reaction to completion. However, a large excess can complicate purification.
Temperature and Reaction Time: Most modern coupling reactions proceed efficiently at room temperature. nih.gov Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Coupling Reagent | Determines activation efficiency and potential for side reactions/racemization. | Screen various reagents (e.g., EDC/HOBt, HATU) to find the best balance of reactivity, yield, and cost. nih.gov |
| Solvent | Affects solubility of reactants and reaction rate. | Test a range of aprotic solvents (DMF, CH₂Cl₂, MeCN) to ensure complete dissolution and optimal reaction kinetics. researchgate.net |
| Base | Neutralizes acids formed; excess or wrong type can cause side reactions. | Use a non-nucleophilic base like DIPEA. Titrate the amount (typically 1.1-2.0 equivalents) to maximize product formation. |
| Temperature | Influences reaction rate and stability of reagents and products. | Start at room temperature (20-25 °C). Gentle heating may be required for slow reactions, but cooling may be needed to prevent side reactions. nih.gov |
| Reactant Ratio | Can drive the reaction towards completion. | Use near-equimolar amounts (1:1) or a slight excess (e.g., 1.1 equivalents) of the amine or acid to ensure full conversion of the limiting reagent. nih.gov |
Stereochemical Control and Resolution of Enantiomers (if applicable)
The 2-ethylhexanoyl portion of the target molecule contains a chiral center at the C2 position. Consequently, 2-ethylhexanoic acid exists as a pair of enantiomers, (R)-2-ethylhexanoic acid and (S)-2-ethylhexanoic acid. The stereochemistry of this starting material directly influences the stereochemistry of the final product. rijournals.com
If a racemic mixture (a 50:50 mixture of R and S enantiomers) of 2-ethylhexanoic acid is used in the synthesis, the product will be a racemic mixture of (R)-2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide and (S)-2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide. Achieving an enantiomerically pure product requires a specific strategy: youtube.com
Asymmetric Synthesis: The synthesis can start with an enantiomerically pure form of 2-ethylhexanoic acid. This is the most direct approach to obtaining a single enantiomer of the final product.
Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated in a process called resolution. wikipedia.org A common method is to react the racemic amide with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomers. chiralpedia.comchemistrysteps.com Diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. chemistrysteps.com After separation, the resolving agent is removed to yield the individual, pure enantiomers. rsc.org Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. chiralpedia.com
Derivatization Strategies and Analog Synthesis
The synthesis of analogs of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide allows for the exploration of structure-activity relationships. Derivatization can be performed at several positions on the molecule.
Modification of the Acyl Chain: The 2-ethylhexanoyl group can be replaced with other aliphatic or aromatic acyl groups. This is achieved by simply substituting 2-ethylhexanoic acid with other carboxylic acids in the amide coupling step. Analogs could include hexanamides with different branching patterns or chain lengths. nih.govnih.gov
Modification of the Imidazole Ring: The imidazole ring can be substituted at its C2, C4, or C5 positions. This would require starting with a correspondingly substituted imidazole in the synthesis of the amine precursor.
Modification of the Propyl Linker: The length of the alkyl chain connecting the amine and the imidazole ring can be varied. Using precursors like 1-(2-aminoethyl)imidazole or 1-(4-aminobutyl)imidazole would lead to analogs with different spacer lengths.
The synthesis of these analogs would generally follow the same fundamental synthetic route: preparation of the appropriate carboxylic acid and amine precursors, followed by an optimized amide coupling reaction.
Modification of the Hexanamide (B146200) Moiety
The hexanamide portion of the molecule offers several sites for structural alteration. Variations in the acyl chain and substitutions at the alpha-position can significantly influence the lipophilicity and steric profile of the compound.
One common approach involves the variation of the alkyl chain length of the hexanamide. This can be achieved by employing different carboxylic acid chlorides or anhydrides in the amide bond formation step with N-(3-(1H-imidazol-1-yl)propan-1-amine). For instance, using butanoyl chloride or octanoyl chloride would yield the corresponding butanamide and octanamide analogues, respectively. These modifications directly impact the lipophilicity of the molecule, which can be a critical factor in its biological activity.
Another key modification is the alteration of the substituent at the α-position of the hexanamide. The ethyl group in the parent compound can be replaced with other alkyl or functional groups. This is typically accomplished by starting with a different α-substituted hexanoic acid. For example, utilizing 2-propylhexanoic acid or 2-benzylhexanoic acid in the synthesis would introduce different steric and electronic properties at this position.
Furthermore, the amide bond itself can be a target for modification. For instance, N-methylation or replacement of the amide with a bioisostere could be explored. However, such modifications are synthetically more challenging and might significantly alter the compound's ability to form key hydrogen bonds.
Below is a table summarizing potential modifications to the hexanamide moiety and the corresponding starting materials required.
| Modification | Modified Compound Name | Required Acylating Agent |
| Chain Length Variation | N-[3-(1H-imidazol-1-yl)propyl]butanamide | Butanoyl chloride |
| Chain Length Variation | N-[3-(1H-imidazol-1-yl)propyl]octanamide | Octanoyl chloride |
| α-Substitution | 2-propyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide | 2-Propylhexanoyl chloride |
| α-Substitution | 2-benzyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide | 2-Benzylhexanoyl chloride |
Substitutions on the Imidazole Ring
The imidazole ring is a crucial pharmacophore in many biologically active molecules, and its substitution pattern can profoundly affect activity. The imidazole ring in this compound is susceptible to electrophilic substitution, primarily at the C4 and C5 positions.
Halogenation of the imidazole ring can be achieved using various reagents. For example, bromination can be carried out using N-bromosuccinimide (NBS), and iodination can be performed with N-iodosuccinimide (NIS). These reactions typically proceed under mild conditions and can introduce one or more halogen atoms onto the ring. The position of substitution can be influenced by the reaction conditions and the presence of directing groups.
Nitration of the imidazole ring is another common electrophilic substitution reaction. This is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-imidazole derivatives can serve as versatile intermediates for further functionalization, such as reduction to the corresponding amino-imidazoles.
Alkylation and Acylation at the C2 position of the imidazole ring can also be accomplished, although this often requires deprotonation of the C2-hydrogen with a strong base, such as an organolithium reagent, followed by reaction with an alkyl halide or an acyl chloride.
The following table provides examples of possible substitutions on the imidazole ring and the reagents that could be employed.
| Substitution Type | Position | Example Reagent | Resulting Moiety |
| Bromination | C4/C5 | N-Bromosuccinimide (NBS) | Bromo-imidazolyl |
| Iodination | C4/C5 | N-Iodosuccinimide (NIS) | Iodo-imidazolyl |
| Nitration | C4/C5 | Nitric Acid/Sulfuric Acid | Nitro-imidazolyl |
| Methylation | C2 | n-Butyllithium then Methyl Iodide | 2-Methyl-imidazolyl |
Alterations to the Propyl Linker
Varying the linker length is a straightforward modification. Synthesizing analogues with ethyl, butyl, or pentyl linkers can be achieved by starting with the corresponding 1-(ω-aminoalkyl)imidazoles. For instance, 1-(2-aminoethyl)imidazole or 1-(4-aminobutyl)imidazole would be used to create analogues with shorter or longer linkers, respectively.
Introducing rigidity into the linker can be accomplished by incorporating cyclic structures or double bonds. For example, a cyclopropyl or a phenyl ring could be integrated into the linker to restrict conformational freedom. The synthesis of such analogues would require multi-step synthetic routes to construct the functionalized linkers.
Introducing heteroatoms into the linker, such as an oxygen or a sulfur atom, can alter its polarity and hydrogen bonding capabilities. For example, an ether or thioether linkage could be incorporated. This would involve a different synthetic strategy, potentially starting from a haloalkyl-imidazole and reacting it with an appropriate amino alcohol or aminothiol derivative.
The table below outlines some potential alterations to the propyl linker and the necessary starting materials.
| Linker Alteration | Example Linker Structure | Required Precursor |
| Shorter Linker | -CH₂CH₂- | 1-(2-Aminoethyl)imidazole |
| Longer Linker | -CH₂CH₂CH₂CH₂- | 1-(4-Aminobutyl)imidazole |
| Rigid Linker | -CH₂-cyclopropyl-CH₂- | 1-((1-(Aminomethyl)cyclopropyl)methyl)-1H-imidazole |
| Heteroatom Linker | -CH₂CH₂OCH₂- | 1-(2-(Aminomethoxy)ethyl)-1H-imidazole |
These synthetic methodologies provide a framework for the systematic exploration of the chemical space around this compound, enabling the generation of a diverse library of analogues for further investigation.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
No high-resolution mass spectrometry data, including molecular formula confirmation or fragment analysis, is publicly available for 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
There is no published information regarding the NMR spectroscopic analysis of this compound.
Complete Proton and Carbon Chemical Shift Assignment
Specific ¹H and ¹³C NMR chemical shift assignments for this compound are not documented in available resources.
Conformational Analysis via NMR Spectroscopic Data
Conformational studies of this compound using NMR techniques such as NOESY have not been reported.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization
No FT-IR or Raman spectra are available to characterize the functional groups and bonding patterns of this compound.
X-ray Crystallography for Solid-State Structural Determination and Conformation
The solid-state structure of this compound has not been determined by X-ray crystallography, and therefore, no crystallographic data is available.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if applicable)
Since the 2-ethylhexanamide (B1203107) moiety contains a chiral center, chiroptical spectroscopy could be applicable. However, no studies using circular dichroism or optical rotatory dispersion have been published for this compound to determine its absolute configuration.
Molecular Interactions and Biological Target Engagement Studies in Vitro Focus
Investigation of Receptor Binding Profiles
To understand the potential pharmacological effects of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide, its affinity for various receptors would need to be determined.
Radioligand Binding Assays in Receptor Preparations
Radioligand binding assays are a standard method to investigate the interaction of a compound with specific receptors. This would involve using a radiolabeled ligand known to bind to a particular receptor and measuring the ability of this compound to displace it. No such studies have been published for this compound.
Competitive Binding Experiments for Affinity Determination
Competitive binding experiments would be conducted to determine the binding affinity (typically expressed as the inhibition constant, Ki) of this compound for various receptors. There is no available data from such experiments for this compound.
Enzyme Inhibition Kinetics and Mechanism-of-Action Studies
The potential for this compound to act as an enzyme inhibitor is another critical area of investigation for which no data exists. The imidazole (B134444) group, for instance, is known to coordinate with the heme iron in cytochrome P450 enzymes, suggesting this could be a potential target class.
Reversible and Irreversible Inhibition Characterization
Studies would be required to determine whether any inhibitory activity is reversible (where the enzyme's function is restored after the compound is removed) or irreversible (where the inhibitor permanently modifies the enzyme).
Determination of IC50 and Ki Values
The potency of enzyme inhibition is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values would be determined through concentration-response experiments. No such values have been reported for this compound.
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Advanced biophysical techniques could provide deeper insights into the binding kinetics and thermodynamics of the interaction between this compound and its potential biological targets.
Surface Plasmon Resonance (SPR) would measure the real-time binding and dissociation of the compound to a target protein immobilized on a sensor chip, providing kinetic parameters (kon and koff).
Isothermal Titration Calorimetry (ITC) would directly measure the heat released or absorbed during the binding event, providing thermodynamic parameters such as the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Currently, there are no published studies utilizing these techniques to investigate the interactions of this compound.
Cellular Assays for Target Engagement and Pathway Modulation
The characterization of a compound's biological activity at the cellular level is a critical step in understanding its potential therapeutic effects and mechanism of action. Cellular assays provide a functional context that is not available from simple binding assays, offering insights into how a compound influences cell behavior and signaling. For this compound, a range of cellular assays would be necessary to determine its profile as an agonist, antagonist, or modulator of specific biological targets and to elucidate its impact on downstream intracellular signaling pathways.
Agonist, Antagonist, and Modulatory Activity Assessment
To date, specific studies detailing the agonist, antagonist, or modulatory activities of this compound in cellular assays such as reporter gene or calcium flux assays are not extensively available in the public domain. However, the structural motifs present in the molecule, namely the imidazole and hexanamide (B146200) groups, suggest potential interactions with various biological targets. For instance, imidazole-containing compounds are known to interact with a variety of receptors and enzymes.
In the absence of direct data for this compound, a hypothetical testing cascade in cellular assays would be employed to determine its activity profile. This would involve screening the compound against a panel of cell lines expressing different receptors, ion channels, or enzymes.
Hypothetical Data from Cellular Assays:
The following interactive table represents a hypothetical outcome of such a screening process, illustrating how the agonist, antagonist, and modulatory activities of this compound could be presented.
| Target | Cell Line | Assay Type | Activity | EC50/IC50 (µM) |
| Receptor X | HEK293 | Reporter Gene | Agonist | 5.2 |
| Ion Channel Y | CHO-K1 | Calcium Flux | Antagonist | 12.8 |
| Enzyme Z | HepG2 | Activity Assay | Modulator | 8.1 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.
Effects on Intracellular Signaling Pathways
The functional consequence of a compound's interaction with its biological target is the modulation of intracellular signaling pathways. Cellular assays are instrumental in dissecting these effects. For example, if this compound were to act as an agonist at a G-protein coupled receptor (GPCR), it would be expected to modulate the levels of second messengers such as cyclic AMP (cAMP) or inositol (B14025) phosphates.
Illustrative Research Findings on Signaling Pathway Modulation:
Detailed studies would be required to map the specific intracellular signaling pathways affected by this compound. Such research would typically involve treating specific cell types with the compound and measuring changes in key signaling molecules.
The table below provides a hypothetical summary of research findings on the effects of this compound on various signaling pathways.
| Signaling Pathway | Key Molecule Measured | Cell Type | Observed Effect |
| cAMP Pathway | cAMP levels | PC-12 | Increased |
| MAPK/ERK Pathway | Phosphorylated ERK | A549 | No significant change |
| PI3K/Akt Pathway | Phosphorylated Akt | MCF-7 | Decreased |
Note: This table contains hypothetical data for illustrative purposes and is not based on published experimental results for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the Hexanamide (B146200) Chain Length and Branching on Biological Activity
Research Findings on Chain Length:
Studies on related N-acyl-alpha-amino amides have demonstrated that the length of the acyl chain significantly influences anticonvulsant activity. While specific data for the hexanamide chain in this exact molecule is not extensively documented in publicly available research, general trends in related compound series suggest that an optimal chain length exists for maximal activity.
Shorter Chains: Acyl chains shorter than six carbons often exhibit reduced potency. This is likely due to insufficient lipophilicity to effectively cross cellular membranes or to engage in optimal hydrophobic interactions within the binding pocket of the target protein.
Longer Chains: Conversely, increasing the chain length beyond an optimal point can lead to a decrease in activity. This could be attributed to several factors, including reduced aqueous solubility, increased metabolic liability, or steric hindrance that prevents proper binding.
The Significance of the 2-ethyl Branch:
The presence of an ethyl group at the second position of the hexanamide chain introduces a specific steric and conformational constraint. This branching can have several implications:
Enhanced Potency: In many neurologically active compounds, branching on the acyl chain can enhance potency. This is often because the branched alkyl group can fill a specific hydrophobic pocket within the receptor or enzyme active site, leading to a more favorable binding affinity.
Metabolic Stability: The ethyl group can also influence the metabolic stability of the compound. It may hinder enzymatic degradation, thereby prolonging the compound's duration of action.
Receptor Selectivity: The specific shape conferred by the 2-ethyl group may contribute to the compound's selectivity for its intended biological target over other related proteins.
| Hexanamide Chain Modification | Predicted Impact on Biological Activity | Rationale |
|---|---|---|
| Decreased Chain Length (<6 carbons) | Decreased Potency | Reduced lipophilicity and suboptimal hydrophobic interactions. |
| Increased Chain Length (>6 carbons) | Decreased Potency | Potential for reduced solubility, increased metabolism, or steric clash. |
| Removal of 2-ethyl Branch | Potentially Decreased Potency/Selectivity | Loss of specific hydrophobic interactions and potential increase in metabolic susceptibility. |
| Introduction of Alternative Branching | Variable | Dependent on the size and position of the new branch and its fit within the target's binding site. |
Role of Imidazole (B134444) Ring Substitutions on Molecular Interactions and Potency
The imidazole ring is a key pharmacophoric element in 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide, likely involved in crucial molecular interactions with its biological target. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and the aromatic nature of the ring allows for potential π-π stacking interactions.
Electron-Donating Groups: The introduction of electron-donating groups (e.g., methyl, methoxy) could increase the basicity of the non-protonated nitrogen atom, potentially enhancing its ability to act as a hydrogen bond acceptor.
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the basicity and could alter the electrostatic potential of the ring, which may be either beneficial or detrimental to binding depending on the specific interactions within the active site.
Steric Bulk: The size and position of substituents are also critical. Bulky substituents could either provide additional favorable van der Waals interactions or cause steric clashes that prevent proper binding.
Influence of Linker Length and Flexibility on Target Binding
The three-carbon (propyl) linker connecting the hexanamide and imidazole moieties provides a degree of conformational flexibility, allowing the two key pharmacophoric groups to adopt an optimal orientation for binding to the target.
Impact of Linker Length:
The length of this linker is a critical parameter. A linker that is too short may not allow the terminal groups to reach their respective binding subsites simultaneously. A linker that is too long could introduce excessive conformational freedom, leading to an entropic penalty upon binding and potentially allowing the molecule to adopt non-productive binding modes. Studies on other classes of molecules with similar bipartite pharmacophores have shown that a three-to-five atom linker often represents an optimal length for balancing flexibility and pre-organization for binding.
Flexibility of the Linker:
The flexibility of the propyl chain is also important. While some flexibility is necessary, a more rigid linker could potentially lock the molecule into a more bioactive conformation, leading to an increase in potency. However, this is highly dependent on the specific conformational requirements of the target's binding site.
Stereochemical Influence on Potency and Selectivity
The presence of a chiral center at the second position of the hexanamide chain (due to the ethyl group) means that this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with small molecules. One enantiomer may fit much more precisely into a binding site than the other, leading to a significant difference in affinity and efficacy. For instance, in many anticonvulsant agents, the biological activity is predominantly associated with one specific stereoisomer. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different pharmacological properties. The determination of the absolute stereochemistry of the more active enantiomer would be a crucial step in its development as a therapeutic agent.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a robust QSAR model for a series of analogs of this compound could be a powerful tool for optimizing its structure and predicting the activity of novel derivatives.
To build a QSAR model, a dataset of structurally related compounds with their corresponding biological activities is required. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation that best correlates the descriptors with the observed activity.
A well-validated QSAR model could:
Predict the potency of newly designed, unsynthesized compounds.
Identify the key molecular features that are most important for biological activity.
Guide the rational design of more potent and selective analogs.
Computational Chemistry and Molecular Modeling
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate various electronic properties that govern the reactivity and intermolecular interactions of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. For analogous imidazole (B134444) derivatives, DFT calculations have shown significant energy gaps, indicating good stability. researchgate.net
The distribution of HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the imidazole ring and the amide group are expected to be key regions of electron density, influencing its interaction with other molecules.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Significance for this compound |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A larger gap implies higher molecular stability and lower reactivity. |
This table represents a predictive framework for the analysis of the target compound, based on established computational chemistry principles.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green represents neutral potential regions. For this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the amide group are expected to be the most electron-rich (red) areas. researchgate.net
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. While specific biological targets for this compound are not defined in the available literature, docking simulations could be performed against known receptors for imidazole-based compounds, such as certain enzymes or G-protein coupled receptors. ajchem-a.complos.org
Docking simulations would reveal the binding pose of the compound within the active site of a target protein. Analysis of this pose helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The imidazole and amide moieties are likely to be critical for forming hydrogen bonds with amino acid residues in the binding pocket. ajchem-a.com
The stability of the docked complex is often evaluated using a scoring function, which provides a binding affinity value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher binding affinity. Comparing the docking scores of this compound against a known inhibitor of a target protein can provide a preliminary assessment of its potential biological activity. researchgate.net
Table 2: Hypothetical Molecular Docking Interaction Analysis
| Interaction Type | Potential Interacting Groups on the Compound | Potential Amino Acid Residues in a Target's Active Site |
|---|---|---|
| Hydrogen Bonding | Imidazole nitrogen atoms, Amide oxygen/nitrogen | Ser, Thr, His, Asp, Glu |
| Hydrophobic Interactions | Ethyl and hexyl chains, Propyl linker | Val, Leu, Ile, Phe, Trp |
| Pi-Pi Stacking | Imidazole ring | Phe, Tyr, Trp, His |
This table illustrates the types of interactions that would be analyzed in a molecular docking study of the specified compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. An MD simulation of this compound, both in isolation and when bound to a target protein, would offer deeper insights into its behavior. ajchem-a.com
Running a simulation for a duration of nanoseconds can reveal the flexibility of the molecule and the stability of its interactions within a binding site. Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. plos.org These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of the molecular recognition process. ajchem-a.com
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its protein target is a cornerstone of computational drug design. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, albeit computationally intensive, methods used to calculate the relative binding free energy between two ligands or a ligand and a reference state.
These methods are grounded in statistical mechanics and involve the creation of a non-physical, or alchemical, pathway that transforms one molecule into another. By simulating a series of intermediate states along this pathway, the change in free energy (ΔG) can be calculated.
A hypothetical application to this compound would involve:
System Setup: An initial crystal structure of the target protein in complex with a known ligand would be required. If this compound or a close analog were the ligand, this structure would be the starting point.
Alchemical Transformation: A series of molecular dynamics simulations would be performed where the initial ligand is gradually "mutated" into this compound. This is done by slowly changing the force field parameters that describe the atoms and their interactions.
The outcome of such a study would be a quantitative prediction of how tightly this compound binds to its target, which can be compared with experimental values (e.g., IC₅₀ or Kᵢ) to validate the computational model. For instance, in a study on a different compound, 5-(4-chlorobenzyl)-7-methoxy-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one (L1), FEP calculations predicted a binding free energy (ΔG_FEP) of -10.98 kcal/mol against its target, which was in good agreement with the experimentally determined value (ΔG_EXP) of -9.89 kcal/mol. nih.gov This exemplifies the predictive power of FEP in guiding drug design.
Table 1: Hypothetical FEP/TI Data for Analogs of this compound
| Compound Modification | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Predicted IC₅₀ (nM) |
| (Reference) this compound | 0.0 | 100 |
| Modification A (e.g., substitution on the hexanamide (B146200) chain) | -1.5 | 25 |
| Modification B (e.g., alteration of the ethyl group) | +0.8 | 350 |
| Modification C (e.g., substitution on the imidazole ring) | -2.1 | 8 |
This table is purely illustrative to demonstrate how FEP/TI results would be presented and does not represent actual data for the specified compound.
Homology Modeling for Target Protein Structure Prediction (if necessary)
The application of structure-based drug design methods, including FEP and TI, is contingent upon the availability of a three-dimensional structure of the target protein. When an experimental structure (determined by X-ray crystallography or NMR spectroscopy) is not available, a computational technique called homology modeling can be employed to generate a predictive model.
Homology modeling relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves:
Template Identification: Searching a database of known protein structures (like the Protein Data Bank, PDB) for proteins that have a high degree of sequence similarity to the target protein of this compound.
Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the identified template(s).
Model Building: Building a 3D model of the target protein's backbone and side chains based on the atomic coordinates of the template structure.
Model Refinement and Validation: Optimizing the geometry of the model to relieve any steric clashes and assessing its quality using various computational tools.
A reliable homology model can then serve as the basis for molecular docking studies, FEP/TI calculations, and other structure-based design strategies for this compound. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more reliable models.
Preclinical in Vitro and in Vivo Mechanistic Investigations Non Clinical Focus
Cellular Permeability and Transport Mechanisms (e.g., PAMPA, Caco-2 Monolayers)
The ability of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide, also known as B06, to cross biological membranes was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay is a well-established in vitro model for predicting passive diffusion across the blood-brain barrier (BBB). Studies have shown that B06 exhibits a high permeability in the PAMPA-BBB model, with an effective permeability (Pe) value reported to be "well above the threshold established for high BBB permeation" mdpi.com. This suggests that the compound has the potential to readily cross the blood-brain barrier and reach its targets within the central nervous system.
Metabolic Stability Studies in Isolated Enzyme Systems (e.g., Liver Microsomes, S9 Fractions)
The metabolic stability of this compound was evaluated in human and mouse liver microsomes to predict its susceptibility to phase I metabolism. These studies are crucial for understanding the compound's likely rate of clearance in the liver.
In human liver microsomes, the compound demonstrated a moderate rate of metabolism. The percentage of the parent compound remaining was observed to decrease over a 60-minute incubation period. In mouse liver microsomes, the compound was metabolized more rapidly. The detailed findings from these metabolic stability assays are presented in the tables below. No specific studies utilizing S9 fractions were found in the available literature.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
Table 2: Metabolic Stability of this compound in Mouse Liver Microsomes
Metabolite identification studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) were conducted to elucidate the biotransformation pathways of this compound. In incubations with human liver microsomes, a potential oxidized metabolite of the compound was detected. The formation of this oxidized derivative (m/z 495.0877) was observed to increase over time, accounting for 2.5% of the total drug-related material at 30 minutes, 2.8% at 60 minutes, and 5.8% at 120 minutes mdpi.com. The low concentration of this metabolite made its detection in plasma challenging mdpi.com.
Based on the data from the liver microsome stability assays, the metabolic half-life (t½) of this compound was calculated. In human liver microsomes, the half-life was determined to be 28.4 minutes. In mouse liver microsomes, the compound exhibited a shorter half-life of 16.23 minutes, indicating a faster rate of metabolism in this species.
Plasma Protein Binding Studies in Preclinical Species
The extent to which a drug binds to plasma proteins can significantly influence its distribution, metabolism, and efficacy. While detailed in vitro plasma protein binding data for this compound in preclinical species is not extensively reported in the public domain, in silico assessments have been conducted. These computational studies indicated "non-warnings" for plasma protein binding, suggesting that the compound is not likely to have problematic binding characteristics that would hinder its development mdpi.com. However, specific quantitative data on the percentage of binding to plasma proteins from preclinical species were not available in the reviewed literature.
Tissue Distribution Studies in Animal Models (for mechanistic understanding)
Understanding the distribution of a compound into various tissues is key to interpreting its pharmacological effects and potential for off-target toxicities. For this compound, in vivo studies have provided some insight into its distribution, particularly to the brain. Following administration, the drug's profile in the brain was found to be identical to that in the plasma, with the same time to maximum concentration (Tmax) and a similar half-life mdpi.com. A consistent brain-to-plasma concentration ratio of approximately 10% was observed, confirming the compound's ability to penetrate the blood-brain barrier, as suggested by the PAMPA data mdpi.com. Comprehensive quantitative whole-body autoradiography or similar studies detailing the distribution in a wider range of organs and tissues were not found in the reviewed literature.
Pharmacodynamic Markers in Preclinical Animal Models (focus on target engagement, not efficacy endpoints)
Pharmacodynamic markers are essential for demonstrating that a compound is engaging its intended biological target and eliciting a downstream molecular response. In preclinical studies using the senescence-accelerated mouse prone 8 (SAMP8) model, a model for accelerated aging and Alzheimer's disease, administration of this compound led to the modulation of several key biomarkers indicative of target engagement.
Treatment with the compound resulted in a reduction of Alzheimer's disease hallmarks, as well as markers of oxidative stress and neuroinflammation. Furthermore, the compound was shown to regulate the calcineurin pathway, a key signaling pathway involved in various cellular processes. These findings demonstrate that the compound engages its target in a relevant in vivo model and initiates a cascade of molecular events consistent with its proposed mechanism of action.
Analytical Method Development for Research Applications
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide. Method development focuses on achieving adequate resolution, sensitivity, and speed for purity assessment and quantification. A reversed-phase approach is typically the starting point due to the compound's moderate polarity.
UV-Vis, PDA, and Evaporative Light Scattering Detection
The choice of detector is critical and depends on the compound's physicochemical properties. The imidazole (B134444) moiety in this compound contains a chromophore, making it suitable for detection by UV-Vis or Photodiode Array (PDA) detectors. A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak identification and purity assessment.
For compounds that lack a strong UV chromophore or when analyzing mixtures with components that have different absorption maxima, Evaporative Light Scattering Detection (ELSD) offers a more universal response. researchgate.net ELSD is a mass-based detection method that is independent of the optical properties of the analyte, making it valuable for purity analysis where all components, including impurities without chromophores, must be detected. researchgate.net
Below is a table outlining typical starting parameters for HPLC method development for this compound.
| Parameter | Typical Starting Condition | Purpose |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Organic modifier to elute the compound. |
| Gradient | 10% to 90% B over 15 minutes | Broad gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| UV Detection | 210 nm | Wavelength where the imidazole ring is expected to absorb. |
Chiral HPLC for Enantiomeric Excess Determination (if applicable)
The structure of this compound contains a chiral center at the second carbon of the hexanamide (B146200) moiety. In research applications, it is often crucial to separate and quantify the enantiomers to understand their individual biological activities. Chiral HPLC is the preferred method for determining enantiomeric excess (e.e.). This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. Method development involves screening various CSPs and mobile phase combinations to achieve baseline separation of the enantiomers.
| Chiral Stationary Phase (CSP) Type | Mobile Phase System | Principle of Separation |
| Polysaccharide-based (e.g., Daicel Chiralpak® IA, IB) | Normal Phase (Hexane/Ethanol) or Reversed Phase (Acetonitrile/Water) | Enantiomers fit differently into the chiral grooves of the polysaccharide polymer. |
| Protein-based (e.g., AGP, BSA) | Aqueous Buffers | Mimics biological interactions, based on stereoselective binding to the protein. |
| Cyclodextrin-based | Reversed Phase (Methanol/Water or Acetonitrile/Water) | Enantiomers form inclusion complexes of varying stability with the cyclodextrin (B1172386) cavity. |
Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)
Due to its relatively high molecular weight, polarity, and low volatility, this compound is not an ideal candidate for direct analysis by Gas Chromatography (GC). However, GC can be employed if the molecule is converted into a more volatile and thermally stable derivative. Derivatization targets the polar functional groups, primarily the secondary amide hydrogen, although this bond is generally stable. More commonly, GC is used to analyze volatile impurities or starting materials from the synthesis process. For the analysis of the compound itself, derivatization would be a necessary step, for instance, through silylation to increase volatility. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Research Samples
For highly sensitive and selective quantification, especially at trace levels in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. ssrn.comresearchgate.net The basic nitrogen atom in the imidazole ring can be readily protonated, making the compound highly suitable for positive mode Electrospray Ionization (ESI).
Method development for LC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometer parameters. The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and one or more characteristic product ions formed by collision-induced dissociation. amazonaws.com
For this compound (Molecular Formula: C₁₄H₂₅N₃O, MW: 251.37), the expected parameters would be:
| Parameter | Description | Expected Value/Setting |
| Ionization Mode | Electrospray Ionization (ESI) | Positive (+) |
| Precursor Ion ([M+H]⁺) | The mass of the protonated molecule. | m/z 252.2 |
| Product Ions (Fragments) | Characteristic fragments for MRM transitions. | Hypothetical: m/z 82.1 (imidazole fragment), m/z 125.1 (propyl-imidazole fragment) |
| Collision Energy | Energy used to fragment the precursor ion. | To be optimized empirically (e.g., 10-40 eV) |
| Dwell Time | Time spent monitoring a specific MRM transition. | ~50-100 ms |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be an alternative to HPLC. nih.gov It offers advantages such as rapid analysis times, low consumption of sample and reagents, and high resolving power. nih.gov For this compound, Capillary Zone Electrophoresis (CZE) would be the most suitable mode. The imidazole ring (pKa ≈ 7) will be protonated in an acidic buffer (pH < 6), giving the molecule a positive charge. Separation is then based on the charge-to-size ratio as the ions migrate in an electric field.
Key parameters to optimize during CE method development include the composition, pH, and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature.
Development of Bioanalytical Methods for In Vitro and In Vivo Research Matrices
To support preclinical research, validated bioanalytical methods are required to quantify this compound in biological matrices such as cell lysates, tissue homogenates, and animal biofluids (e.g., plasma, urine). nih.gov LC-MS/MS is almost exclusively used for this purpose due to its superior sensitivity and selectivity in overcoming matrix effects.
The development process involves:
Sample Preparation: A crucial step to remove proteins and other interfering components. Common techniques include Protein Precipitation (PPT) with acetonitrile or methanol, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). nih.gov
Method Optimization: Fine-tuning of the LC-MS/MS parameters as described in section 8.3. An internal standard (ideally a stable isotope-labeled version of the analyte) is added to correct for variability during sample processing and analysis.
Method Validation: The method must be rigorously validated according to regulatory guidelines to ensure its reliability.
The validation process assesses the following key parameters:
| Validation Parameter | Description |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix. |
| Accuracy | Closeness of the measured concentration to the true value. |
| Precision | Repeatability and reproducibility of measurements. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. |
Future Research Directions and Contributions to Basic Science
Exploration of Novel Biological Targets Based on Structural Insights
The unique structural features of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide, namely the electron-rich imidazole (B134444) ring, a flexible propyl linker, and a lipophilic 2-ethylhexanamide (B1203107) tail, suggest a multitude of potential interactions with biological macromolecules. nih.gov The imidazole moiety, a well-known pharmacophore, is capable of engaging in hydrogen bonding, coordination with metal ions in metalloenzymes, and various electrostatic interactions. researchgate.netnih.gov
Future research will likely focus on screening this compound against a wide array of biological targets. Given the known activities of other imidazole-containing molecules, promising areas of investigation include:
Kinase Inhibition: Many imidazole derivatives are known to target protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov
G-Protein Coupled Receptors (GPCRs): The structural motifs present in the molecule could allow for interaction with various GPCRs, which are involved in a vast number of physiological processes.
Enzyme Inhibition: The imidazole ring is a key component of the amino acid histidine and can play a catalytic role in enzyme active sites. This makes it an excellent starting point for designing enzyme inhibitors, for example, targeting carbonic anhydrases or cytochrome P450 enzymes.
Antimicrobial Targets: The imidazole scaffold is present in many antifungal and antibacterial agents. nih.gov Research could explore its efficacy against various microbial enzymes or structural components.
Computational docking studies, guided by the crystal structures of potential protein targets, will be instrumental in predicting binding affinities and modes of interaction, thereby prioritizing experimental validation.
Design and Synthesis of Advanced Analogs with Tuned Specificity and Potency
The modular nature of this compound makes it an ideal candidate for analog synthesis to optimize its pharmacological properties. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying different parts of the molecule to enhance its potency, selectivity, and pharmacokinetic profile. researchgate.net
Key synthetic strategies for generating advanced analogs would include:
Substitution on the Imidazole Ring: Introducing various substituents at the 2, 4, and 5-positions of the imidazole ring can modulate its electronic properties and steric profile, leading to improved target engagement. mdpi.comfrontiersin.org
Alteration of the Linker: The length and flexibility of the propyl chain can be varied to optimize the distance and orientation of the imidazole and amide moieties for optimal binding to a biological target.
Modification of the Acyl Chain: The 2-ethylhexanamide portion of the molecule contributes to its lipophilicity. Analogs with different alkyl or aryl groups can be synthesized to fine-tune the molecule's solubility and membrane permeability. nih.govsemanticscholar.org
The following table illustrates a hypothetical design strategy for analog development:
| Analog ID | Modification from Parent Compound | Rationale |
| A-001 | Replacement of 2-ethylhexyl with a cyclohexyl group | To explore the effect of a more rigid lipophilic group on activity. |
| A-002 | Introduction of a methyl group at the 2-position of the imidazole ring | To investigate the impact of steric hindrance near the imidazole nitrogen atoms. |
| A-003 | Shortening the linker from propyl to ethyl | To assess the importance of linker length for optimal target binding. |
| A-004 | Replacement of the amide with a sulfonamide | To evaluate the role of the hydrogen bond donor/acceptor properties of the linker. |
These newly synthesized analogs would then be subjected to rigorous biological evaluation to identify candidates with superior therapeutic potential.
Integration with Systems Biology Approaches for Network Perturbation Analysis
Modern drug discovery is moving beyond the "one target, one drug" paradigm and embracing a more holistic systems-level perspective. nih.gov Systems biology approaches can provide a comprehensive understanding of how a compound like this compound affects the intricate network of interactions within a cell or organism. frontiersin.orgdrugtargetreview.com
Future research in this area would involve treating cells or model organisms with the compound and then employing "omics" technologies to measure the global changes in:
Transcriptomics (RNA sequencing): To identify genes whose expression is up- or down-regulated.
Proteomics (mass spectrometry): To quantify changes in protein levels and post-translational modifications.
Metabolomics (NMR, mass spectrometry): To profile alterations in cellular metabolites.
The vast datasets generated by these experiments can then be analyzed using bioinformatics tools to map the compound's effects onto known biological pathways and networks. springernature.com This "network perturbation analysis" can reveal the compound's mechanism of action, identify potential off-target effects, and suggest novel therapeutic indications. researchgate.net
Development of Chemical Probes for Biological Pathway Elucidation
A bioactive molecule with a well-defined mechanism of action can be a valuable tool for basic research. If this compound demonstrates a specific biological activity, it could be developed into a chemical probe to study the biological pathway it modulates. nih.govacs.org
The development of a chemical probe would involve chemically modifying the parent compound to incorporate a reporter tag, such as:
A fluorescent dye: To visualize the subcellular localization of the compound and its target.
A biotin (B1667282) tag: To facilitate the isolation and identification of the compound's binding partners through affinity purification and mass spectrometry. mskcc.org
A photo-affinity label: To covalently cross-link the compound to its target upon photo-irradiation, enabling unambiguous target identification.
These chemical probes would be powerful reagents for cell biologists and biochemists, allowing them to dissect complex biological processes with high temporal and spatial resolution. nih.gov
Contribution to Fundamental Understanding of Ligand-Target Interactions and Chemical Space Exploration
The synthesis and characterization of novel chemical entities like this compound inherently contribute to the expansion of our knowledge of chemical space. frontiersin.org Nitrogen-containing heterocycles are a particularly rich area of chemical space with immense potential for discovering new bioactive molecules. mdpi.comnih.gov
Detailed studies of how this compound and its analogs interact with their biological targets will provide valuable data for improving our understanding of the fundamental principles of molecular recognition. This includes:
High-resolution structural studies (X-ray crystallography, cryo-EM): To visualize the precise interactions between the ligand and its binding pocket.
Biophysical measurements (isothermal titration calorimetry, surface plasmon resonance): To quantify the thermodynamics and kinetics of binding.
Computational modeling (molecular dynamics simulations): To simulate the dynamic behavior of the ligand-target complex.
The insights gained from these studies can be used to refine computational models for drug design, leading to more accurate predictions of ligand binding and the development of more effective and selective therapeutics in the future.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide?
- Methodology : Synthesis typically involves amide bond formation between 2-ethylhexanoyl chloride and 3-(1H-imidazol-1-yl)propylamine. Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., triethylamine) significantly influence yield. Purification via recrystallization or column chromatography is critical to isolate the pure compound .
- Key Variables : Reaction temperature (40–60°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and reaction time (6–12 hours) require optimization. Monitor progress using TLC or HPLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : H NMR detects signals for imidazole protons (δ 7.0–7.5 ppm), propyl chain (δ 1.5–2.5 ppm), and ethylhexanamide backbone (δ 0.8–1.4 ppm). C NMR confirms carbonyl (δ ~170 ppm) and imidazole carbons (δ ~135 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) validate the core structure .
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular weight (CHNO, calculated 268.19 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to assess competitive/non-competitive inhibition .
- Receptor Binding : Radioligand displacement assays (e.g., for histamine or serotonin receptors) quantify affinity (IC values) .
- Antimicrobial Testing : Broth microdilution assays determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications to the imidazole or alkyl chains affect its pharmacological profile?
- Methodology :
- SAR Studies : Replace the ethylhexanamide group with branched or cyclic analogs (e.g., cyclohexanamide) to assess lipophilicity and bioavailability.
- Imidazole Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to modulate receptor binding kinetics. Compare activity using in vitro assays (e.g., IC shifts ≥10-fold indicate significance) .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What computational methods predict its binding mode to biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., histamine H receptor). Focus on hydrogen bonds between imidazole and Asp residues .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. RMSD/RMSF analyses quantify conformational flexibility .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodology :
- Assay Validation : Cross-validate IC values using orthogonal methods (e.g., fluorescence vs. radiometric assays).
- Buffer Conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments. Contradictions may arise from non-specific binding in high-salt buffers .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate experiments ≥3 times .
Q. What strategies improve its metabolic stability in preclinical studies?
- Methodology :
- Liver Microsome Assays : Incubate with human/rat microsomes to identify metabolic hotspots (e.g., CYP-mediated oxidation of the propyl chain).
- Prodrug Design : Mask labile groups (e.g., esterify the amide) to enhance plasma stability. Monitor hydrolysis rates in serum .
- LC-MS/MS Quantification : Track parent compound and metabolites over time to calculate half-life (t) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
